![molecular formula C6H4ClIN4 B1312904 4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine CAS No. 873792-88-2](/img/structure/B1312904.png)
4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine
Overview
Description
4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine, also known as 6-Chloro-7-iodo-7-deazapurine or 4-Chloro-5-iodo-1H-pyrrolo[2,3-D]pyrimidine, is a white solid . It has the molecular formula C6H3ClIN3 .
Synthesis Analysis
The compound can be obtained by the iodine reaction of 4-chloro-7h-pyrrole[2,3-D]pyrimidine with NIS . An acid-catalyzed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-D]pyrimidine (7-deazapurine) ring with various amines has been reported . In another synthesis, compound 34n was prepared from 33 and 4-(bromomethyl)-1-naphthonitrile .Molecular Structure Analysis
The molecular structure of 4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine is represented by the InChI code 1S/C6H4ClIN4/c7-4-3-2(8)1-10-5(3)12-6(9)11-4/h1H, (H3,9,10,11,12) .Chemical Reactions Analysis
The compound has been used in the synthesis of a series of 7H-pyrrolo[2,3-D]pyrimidine derivatives . It has also been involved in the preparation of 4-((4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-yl)methyl)-1-naphthonitrile .Physical And Chemical Properties Analysis
The compound is a white solid . It has a molecular weight of 294.48 . The storage temperature is 2-8°C .Scientific Research Applications
Pharmaceutical Drug Development
This compound serves as a crucial pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors . It’s a key scaffold in the development of drugs like CP690550 and CGP76030, which are used to treat various diseases by inhibiting specific enzymes involved in disease progression.
Agricultural Chemistry
In agriculture, “4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine” is explored for its potential use in creating novel agrochemicals . Its halogenated structure could be beneficial in developing pesticides or herbicides with improved efficacy and selectivity.
Material Science
The compound’s unique molecular structure makes it a candidate for creating advanced materials. Its incorporation into polymers or coatings could lead to materials with enhanced properties like increased thermal stability or novel electronic characteristics .
Environmental Science
Researchers are investigating the use of this compound in environmental applications, such as sensors for pollutant detection . Its reactivity with various environmental factors could make it a valuable tool for monitoring and maintaining ecological health.
Biochemistry Research
“4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine” is utilized in biochemistry for studying protein interactions and enzyme mechanisms . It can act as a mimic for nucleotide bases or amino acids, helping to elucidate biological pathways and molecular functions.
Pharmacology
In pharmacology, the compound is used to understand drug-receptor interactions and to develop assays for drug discovery . Its ability to bind with various receptors or enzymes makes it a versatile tool for screening potential therapeutic agents.
Mechanism of Action
Target of Action
It’s known that pyrrolopyrimidine derivatives can interact with a variety of biological targets, depending on their specific substitutions .
Mode of Action
It’s known that halogen atoms like chlorine and iodine in a compound can enhance its ability to form halogen bonds with its targets, which could influence the compound’s interaction with its targets .
Biochemical Pathways
Pyrrolopyrimidine derivatives are known to be involved in a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of halogen atoms like chlorine and iodine in a compound can influence its pharmacokinetic properties .
Result of Action
It’s known that pyrrolopyrimidine derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
properties
IUPAC Name |
4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIN4/c7-4-3-2(8)1-10-5(3)12-6(9)11-4/h1H,(H3,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITUVDMVAGWHEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(N=C2Cl)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470421 | |
Record name | 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
873792-88-2 | |
Record name | 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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